3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Overview
Description
Mechanism of Action
Danshensu, also known as 3-(3,4-dihydroxy-phenyl) lactic acid, is a bioactive compound found in traditional Chinese medicine . It has been studied for its various pharmacological effects, including its anti-osteogenic effect in ankylosing spondylitis .
Target of Action
Danshensu has been found to interact with several targets. In a study on ankylosing spondylitis, potential targets of Danshensu were identified in four drugs-genes databases . The main signaling pathways associated with the targets were the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways .
Mode of Action
Danshensu interacts with its targets, leading to various changes. For instance, in the context of ankylosing spondylitis, Danshensu was found to inhibit the differentiation of osteoblasts promoted by a low concentration of tumor necrosis factor (TNF)-α . This suggests that Danshensu may exert its effects by modulating the activity of certain signaling pathways.
Biochemical Pathways
The biochemical pathways affected by Danshensu include the JNK and ERK pathways . These pathways are involved in various cellular processes, including inflammation and cell proliferation. By modulating these pathways, Danshensu may influence the downstream effects related to these processes.
Pharmacokinetics
Danshensu exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . Following intravenous administration, Danshensu is widely distributed, mainly phase II metabolized, and excreted primarily in urine as an unchanged drug .
Result of Action
The molecular and cellular effects of Danshensu’s action are diverse. For example, in ankylosing spondylitis, Danshensu was found to prevent the ossification of osteoblasts in a dose-dependent manner . It also reduced oxidative stress, inflammation, and apoptosis in the damaged heart .
Action Environment
The action, efficacy, and stability of Danshensu can be influenced by various environmental factors. For instance, Danshensu is sensitive to air or alkaline conditions and oxidizes, polymerizes, and darkens on exposure . Therefore, the environment in which Danshensu is stored and administered can significantly impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Danshensu is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with glutathione peroxidase and superoxide dismutase, enzymes that play a vital role in reducing oxidative stress . Danshensu enhances the activity of these enzymes, thereby protecting cells from oxidative damage. Additionally, Danshensu interacts with inflammatory cytokines such as interleukin-6 and transforming growth factor-beta, reducing their expression and thus mitigating inflammation . These interactions highlight the compound’s role in modulating oxidative stress and inflammatory responses.
Cellular Effects
Danshensu exerts significant effects on various cell types and cellular processes. In neuronal cells, Danshensu has been shown to repress reactive oxygen species generation, thereby attenuating oxidative stress-induced injury . This neuroprotective effect is particularly evident in models of Parkinson’s disease, where Danshensu improves motor dysfunction and increases the levels of dopamine and tyrosine hydroxylase-positive neurons . In endothelial cells, Danshensu protects against injuries and inhibits the production of reactive oxygen species, contributing to its cardiovascular protective effects . Furthermore, Danshensu influences cell signaling pathways, such as the PI3K/AKT/Nrf2 pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 and glutathione cysteine ligase .
Molecular Mechanism
The molecular mechanism of Danshensu involves several pathways and interactions at the molecular level. One of the primary mechanisms is the activation of the Keap1-Nrf2/NQO1 pathway, which plays a crucial role in cellular defense against oxidative stress . Danshensu binds to Keap1, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1 . Additionally, Danshensu inhibits the phosphorylation of p38 and ERK1/2, which are involved in inflammatory responses . These molecular interactions underscore the compound’s ability to modulate oxidative stress and inflammation at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Danshensu have been observed to change over time. Studies have shown that Danshensu remains stable under certain conditions but can degrade when exposed to air or alkaline environments . Over time, Danshensu oxidizes and polymerizes, leading to a darkening of the solution . In in vitro and in vivo studies, the neuroprotective effects of Danshensu have been observed over a period of 28 days, with significant improvements in motor function and reduction in oxidative stress markers . These findings indicate that Danshensu’s effects are sustained over time, although its stability may be influenced by environmental factors.
Dosage Effects in Animal Models
The effects of Danshensu vary with different dosages in animal models. In studies involving myocardial ischemia, Danshensu demonstrated dose-dependent cardioprotective effects, with higher doses providing greater protection against oxidative injury . Similarly, in models of Parkinson’s disease, varying doses of Danshensu (15, 30, or 60 mg/kg) were administered, with higher doses showing more pronounced neuroprotective effects . . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
Danshensu is involved in several metabolic pathways, primarily phase II metabolism, which includes methylation, sulfation, and acetylation . These metabolic processes enhance the compound’s solubility and facilitate its excretion. Danshensu is metabolized in the liver, where it interacts with enzymes such as cytochrome P450 and sulfotransferases . The metabolites of Danshensu are primarily excreted through urine, with a smaller fraction excreted via feces . These metabolic pathways highlight the compound’s efficient processing and elimination from the body.
Transport and Distribution
Danshensu is transported and distributed within cells and tissues through various mechanisms. Following intravenous administration, Danshensu exhibits linear pharmacokinetics and is widely distributed to tissues such as the kidney, lung, stomach, muscle, uterus, and heart . The primary distribution tissue is the kidney, where Danshensu is concentrated before being excreted . The compound’s poor oral bioavailability necessitates its development as an injectable formulation for therapeutic use . These distribution patterns underscore the importance of understanding Danshensu’s pharmacokinetics for effective clinical application.
Subcellular Localization
The subcellular localization of Danshensu is crucial for its activity and function. Danshensu is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammatory responses . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of Danshensu provides insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid can be synthesized through various methods. One efficient method involves the use of deuterium-labelled this compound for quantitative bioanalysis. This method employs palladium on carbon as a catalyst and deuterium oxide as the deuterium source . Another approach involves the biosynthesis of D-danshensu from L-DOPA using engineered Escherichia coli .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the roots of Salvia miltiorrhiza. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to air and alkaline conditions, leading to oxidation and polymerization .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of air or alkaline conditions.
Methylation: The hydroxy groups of this compound can be methylated using dimethyl sulfate.
Acidic Conditions: Under acidic conditions, this compound can convert to salvianolic acid C.
Major Products:
Oxidation Products: Polymerized forms of this compound.
Methylation Products: Methylated derivatives of this compound.
Acidic Conversion: Salvianolic acid C.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid is compared with other phenolic acids and compounds derived from Salvia miltiorrhiza:
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFLSMZLRSPALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865081 | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23028-17-3 | |
Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23028-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023028173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-3-(3,4-DIHYDROXYPHENYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8H56YM3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Danshensu?
A1: Danshensu interacts with various molecular targets, including:
- Signaling pathways: TGF-β/Smad [, ], PI3K/Akt [], TLR4/NF-κB [], Nrf2/HO-1 [], JNK [, ], and ERK [].
- Enzymes: Cyclooxygenase-2 (COX-2) [], thromboxane B2 (TXB2) [], inducible nitric oxide synthase (iNOS) [], glutathione peroxidase (GSH-Px) [], and superoxide dismutase (SOD) [, , ].
- Ion channels: L-type calcium channels [, ], calcium-activated potassium channels (KCa) [].
- Transporters: P-glycoprotein (P-gp) [], divalent metal ion transporters-1 (DMT-1) [], transferrin receptor (TfR) [].
- Receptors: TβR I and II [].
- Other targets: Cluster of differentiation 40 (CD40) [], apelin-13 [].
Q2: How does Danshensu affect platelet aggregation and thrombosis?
A2: Danshensu exhibits antithrombotic and antiplatelet aggregation effects by:
- Inhibiting COX-2 expression, thereby suppressing thromboxane A2 (TXA2) production [].
- Downregulating TXB2 and upregulating 6-keto prostaglandin F1α (6-keto-PGF1α), normalizing the TXB2/6-keto-PGF1α ratio [].
- Reducing blood viscosity, plasma viscosity, and hematocrit levels [].
Q3: What is the role of Danshensu in protecting against oxidative stress?
A3: Danshensu demonstrates antioxidant properties by:
- Increasing the activity of antioxidant enzymes such as GSH-Px and SOD [].
- Decreasing reactive oxygen species (ROS) levels [].
- Increasing nitric oxide (NO) content and enhancing endothelial nitric oxide synthase (eNOS) activity [, ].
Q4: How does Danshensu impact tumor cell behavior?
A4: Danshensu exhibits antitumor effects by:
- Inhibiting tumor cell migration and invasion by modulating the p38 signaling pathway [].
- Enhancing the radioresponse of Lewis lung carcinoma xenografts by reducing tumor hypoxia through improved tumor microcirculation and vascular remodeling [].
- Inducing apoptosis in human hepatocellular carcinoma cells, potentially through upregulation of p53 expression [].
Q5: What is the molecular formula and weight of Danshensu?
A5: The molecular formula of Danshensu is C9H10O5, and its molecular weight is 198.17 g/mol.
Q6: Is there any spectroscopic data available for Danshensu?
A6: Yes, various spectroscopic techniques have been employed to characterize Danshensu, including:
- UV-Vis spectroscopy: Shows characteristic absorption peaks that can be used for quantitative analysis [, ].
- Synchronous fluorescence spectrometry: Reveals information about the interaction between Danshensu and proteins like bovine serum albumin (BSA) [].
- HPLC-DAD: Utilized for the detection and quantification of Danshensu in biological samples [, ].
- LC-MS/MS: Provides high sensitivity and selectivity for pharmacokinetic studies and determination of Danshensu in complex matrices [, , ].
Q7: What is the bioavailability of Danshensu after oral administration?
A7: Danshensu exhibits poor oral bioavailability, ranging from 9.53% to 13.72% in rats [, ].
Q8: How is Danshensu metabolized and excreted?
A8: Danshensu undergoes phase II metabolism, primarily via methylation, sulfation, glucuronidation, and acetylation. It is predominantly excreted in urine as the parent drug and metabolites [].
Q9: Does Danshensu interact with any drug transporters?
A9: Yes, Danshensu has been shown to interact with:
- P-glycoprotein (P-gp): P-gp limits Danshensu's penetration across the blood-brain barrier, and co-administration with P-gp inhibitors like verapamil enhances its brain distribution [].
- Organic anion transporting polypeptide 1B1 (OATP1B1): Danshensu competitively inhibits OATP1B1-mediated transport of rosuvastatin, potentially leading to drug-drug interactions [].
Q10: What is the impact of co-administration of other drugs on Danshensu pharmacokinetics?
A10: Co-administration of certain drugs can alter the pharmacokinetics of Danshensu:
- Borneol: Enhances the distribution of Danshensu to the eye in rabbits after oral administration, suggesting a potential for borneol as an ocular penetration enhancer [].
- Components of Danshen injection: The presence of other components in Danshen injection can influence the pharmacokinetic properties of Danshensu, potentially affecting its tissue distribution and elimination [, ].
- Components of Guanxin II: Co-decoction of Danshensu with specific herbs in the Guanxin II formula can either increase or decrease its plasma concentration, highlighting the complex interactions within traditional Chinese medicine formulations [].
Q11: What are the key findings from preclinical studies on Danshensu?
A11: Preclinical studies demonstrate that Danshensu:
- Ameliorates maternal and fetal syndromes in a preeclampsia mouse model: Improves hypertension, proteinuria, fetal growth, and brain development [, , ].
- Exhibits neuroprotective effects in cerebral ischemia models: Reduces infarct size, improves neurological function, and modulates inflammatory and oxidative stress pathways [, , , ].
- Protects against liver injury: Reduces iron accumulation, oxidative stress, inflammation, and apoptosis in iron overload models [].
- Demonstrates cardioprotective effects: Lowers blood pressure, improves cardiac function, and reduces arrhythmias in hypertension models [, , , ].
- Attenuates epithelial-mesenchymal transition (EMT) and chemoresistance in cancer cells: Inhibits platelet-induced EMT and enhances sensitivity to oxaliplatin in colon cancer cells [].
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